Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
Overview
Description
Levamisole phosphate is a synthetic imidazothiazole derivative widely used as an anthelmintic agent to treat parasitic worm infections in both humans and animals . It is known for its immunomodulatory properties and has been used in various medical applications, including as an adjuvant in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levamisole phosphate can be synthesized through several routes. One common method involves the reaction of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole with phenyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, levamisole phosphate is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity . The process involves the use of high-purity starting materials and solvents, and the product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Levamisole phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfoxide.
Reduction: Reduction reactions can convert it back to its original form from the sulfoxide.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms in the imidazothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon and are carried out under inert atmospheres.
Major Products
Oxidation: The major product is the sulfoxide derivative.
Reduction: The major product is the original levamisole phosphate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Levamisole phosphate has a wide range of scientific research applications:
Mechanism of Action
Levamisole phosphate exerts its effects primarily through its action on the nicotinic acetylcholine receptors in nematode muscles . This action leads to continuous stimulation of the parasitic worm muscles, causing paralysis and eventual death of the parasite . Additionally, it has immunomodulatory effects, enhancing T-cell responses and stimulating the production of antibodies .
Comparison with Similar Compounds
Similar Compounds
Tetramisole: A racemic mixture of levamisole and its enantiomer, dexamisole.
Pyrantel: Another anthelmintic agent with a similar mechanism of action.
Morantel: A derivative of pyrantel with enhanced efficacy against certain parasites.
Uniqueness
Levamisole phosphate is unique due to its dual role as an anthelmintic and an immunomodulatory agent . Unlike pyrantel and morantel, which are primarily used for their anthelmintic properties, levamisole phosphate’s immunomodulatory effects make it valuable in treating autoimmune diseases and as an adjuvant in cancer therapy .
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-53-8 | |
Details | Compound: Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93858-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80917425 | |
Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-48-3, 93858-53-8 | |
Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75656-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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